2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Secure your supply of this specific quinoline-4-carboxylic acid derivative for reproducible kinase research. Its unique 3-bromophenyl and 8-methyl substitution pattern results in a computed XLogP3-AA of 4.4 and a TPSA of 50.2 Ų, materially different from the 4-bromo isomer and non-methylated analogs. These distinct physicochemical properties are critical for SAR studies, as substituting analogs can lead to misleading biological data. With a free carboxylic acid handle for direct amide coupling and a bromine for cross-coupling, it's a versatile, high-purity (≥97%) building block for focused library synthesis.

Molecular Formula C17H12BrNO2
Molecular Weight 342.2g/mol
CAS No. 438229-60-8
Cat. No. B455433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid
CAS438229-60-8
Molecular FormulaC17H12BrNO2
Molecular Weight342.2g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
InChIInChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21)
InChIKeyINTXREIJSDMVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid (CAS 438229-60-8): Structural Overview and Procurement Context


2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS 438229-60-8) is a substituted quinoline-4-carboxylic acid derivative with the molecular formula C₁₇H₁₂BrNO₂ and a molecular weight of 342.2 g/mol [1]. The compound features a quinoline core substituted with a 3-bromophenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid moiety at the 4-position [1]. This specific substitution pattern distinguishes it from other quinoline-4-carboxylic acid analogs in terms of physicochemical properties including lipophilicity (XLogP3-AA: 4.4), topological polar surface area (50.2 Ų), and hydrogen bonding capacity (1 H-bond donor, 3 H-bond acceptors) [1]. The compound is commercially available as a research reagent from multiple chemical suppliers, with typical purity specifications of 97% or higher .

Why Generic Substitution Is Not Advised for 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid in Sensitive Applications


In the context of quinoline-4-carboxylic acid derivatives, even minor structural modifications—such as the positional isomerism of the bromophenyl substituent (3-bromo vs. 4-bromo) or the presence versus absence of the 8-methyl group—can produce significant alterations in physicochemical parameters and, by extension, in downstream biological behavior. The target compound 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid exhibits a computed XLogP3-AA value of 4.4, which is 0.3 log units higher than the non-methylated analog 2-(3-bromophenyl)quinoline-4-carboxylic acid (XLogP3-AA: 4.1) [1]. This lipophilicity difference, while modest, can affect membrane permeability, protein binding, and assay-specific solubility profiles [1]. Furthermore, the presence of a single hydrogen bond donor (carboxylic acid –OH) versus zero donors in esterified analogs fundamentally alters the compound's capacity for specific intermolecular interactions and its suitability for particular synthetic derivatization pathways. Consequently, substituting this compound with a close structural analog without re-optimizing or re-validating experimental conditions carries a material risk of generating non-reproducible or misleading research outcomes.

Quantitative Evidence Guide: 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid Differentiation


Lipophilicity (XLogP3-AA) Differentiation Relative to Non-Methylated Quinoline Analog

The target compound, 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, demonstrates a computed lipophilicity (XLogP3-AA) of 4.4, which is quantitatively distinct from the non-methylated comparator, 2-(3-bromophenyl)quinoline-4-carboxylic acid (CAS 298230-83-8), which has an XLogP3-AA of 4.1 [1].

Lipophilicity Physicochemical Profiling Medicinal Chemistry

Lipophilicity (XLogP3-AA) Differentiation Relative to 4-Bromophenyl Positional Isomer

The target compound, 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, exhibits a computed XLogP3-AA value of 4.4 [1]. In comparison, its positional isomer, 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS 107027-44-1), possesses a higher computed lipophilicity with an ACD/LogP value of 4.83 ± 0.44 . This represents a quantifiable difference in lipophilicity between the meta- and para-bromo substituted isomers.

Positional Isomerism Physicochemical Properties Structure-Activity Relationships

Hydrogen Bond Donor Capacity Differentiation Relative to Ester Derivatives

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid contains exactly one hydrogen bond donor (the carboxylic acid –OH group), as computed by Cactvs 3.4.8.18 [1]. This differentiates it fundamentally from its methyl ester derivative, methyl 2-(3-bromophenyl)-8-methylquinoline-4-carboxylate, which possesses zero hydrogen bond donors [2].

Hydrogen Bonding Synthetic Intermediates Derivatization Potential

Potential MELK Kinase Inhibitory Scaffold: Class-Level Context

Quinoline-4-carboxylic acid derivatives are recognized scaffolds within the broader structural classification of MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors [1]. Patent literature specifically discloses quinoline derivatives as MELK inhibitors, covering compounds with substitution patterns including 2-aryl and 8-alkyl groups on the quinoline-4-carboxylic acid core [2]. While direct, publicly available IC₅₀ or Kᵢ data for 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid against MELK or other kinases are currently absent from authoritative databases, its structural features position it within a pharmacophore space that has demonstrated kinase inhibitory activity in related compounds [1][2].

Kinase Inhibition MELK Cancer Research Quinoline Scaffold

Recommended Application Scenarios for 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid (CAS 438229-60-8)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Targeting Kinases, Including MELK

Given the classification of quinoline-4-carboxylic acid derivatives as scaffolds within the MELK inhibitor pharmacophore space [1] and the specific patent coverage of 2-aryl-8-alkyl substituted analogs , 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid is a structurally appropriate starting material for hit-to-lead or lead optimization campaigns targeting MELK or related kinases. Its free carboxylic acid functionality (1 H-bond donor, 3 H-bond acceptors) enables direct amide coupling with diverse amine building blocks to generate focused libraries for SAR exploration. Researchers should validate potency in appropriate kinase inhibition assays, as direct activity data for this specific compound are not yet publicly disclosed.

Synthetic Chemistry: Carboxylic Acid Intermediate for Amide and Ester Derivatization

The compound's single carboxylic acid hydrogen bond donor and three hydrogen bond acceptors [1] make it a well-defined intermediate for systematic derivatization. Its lipophilicity profile (XLogP3-AA = 4.4) [1] and bromine substituent at the 3-position provide both a synthetic handle (Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings) and a means to modulate the physicochemical properties of downstream products. The target compound is procurable at 97% purity , offering a consistent starting point for reaction development and optimization studies.

Physicochemical Profiling: Reference Standard for Lipophilicity and Solubility Studies of Bromophenyl Quinoline Isomers

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid exhibits a computed XLogP3-AA of 4.4, a topological polar surface area of 50.2 Ų, and a rotatable bond count of 2 [1]. These properties are quantitatively distinguishable from its positional isomer 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid (ACD/LogP ≈ 4.83) and from the non-methylated analog 2-(3-bromophenyl)quinoline-4-carboxylic acid (XLogP3-AA = 4.1) [2]. This compound therefore serves as a useful reference standard in chromatographic method development (HPLC logD correlation), computational model validation, or comparative solubility and permeability screening panels involving meta- vs. para-bromo positional isomers.

Exploratory Biology: Hit Identification in Phenotypic or Target-Based Screening Campaigns

In the absence of pre-existing biological annotation for this specific compound, its procurement and inclusion in diversity-oriented screening libraries is justified by its membership in the biologically relevant quinoline-4-carboxylic acid class [1]. The combination of an 8-methyl group (modulating sterics and lipophilicity) and a 3-bromophenyl moiety (providing halogen bonding potential and synthetic tractability) offers a distinct chemotype relative to more common 4-substituted phenyl or unsubstituted phenyl analogs. Screening results generated with this compound would represent novel data with potential patentability implications, particularly in kinase inhibitor space where related quinoline scaffolds have established precedence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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